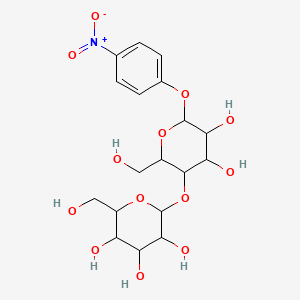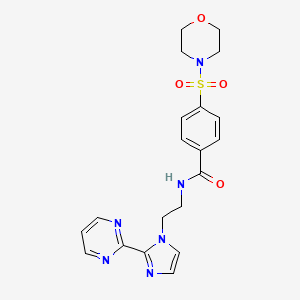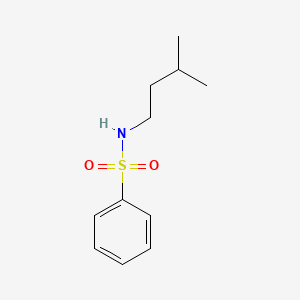
2,3-二乙基苯胺
描述
2,3-Diethylaniline is an organic compound with the molecular formula C10H15N . It is a colorless liquid but commercial samples are often yellow .
Molecular Structure Analysis
The molecular structure of 2,3-Diethylaniline consists of a benzene ring with two ethyl groups and one amine group attached to it . The molecular weight is 149.24 g/mol .
Physical And Chemical Properties Analysis
2,3-Diethylaniline is a liquid at room temperature with a density of 0.99 g/cm3 at 20 °C . It has a molecular weight of 149.24 g/mol . More specific physical and chemical properties are not detailed in the search results.
科学研究应用
环境监测与废物管理
2,6-二乙基苯胺是2,3-二乙基苯胺的结构类似物,已在工业杀虫剂废水中得到确认。开发了一种带有火焰离子检测器的气相色谱法来追踪和量化该背景下的 2,6-二乙基苯胺,表明其在环境监测和废物管理实践中的重要性 (熊小梅,2008)
传感与检测技术
2,3-二乙基苯胺衍生物已用于设计和合成选择性和灵敏的探针,用于检测二价铜离子。一种特定化合物在与 Cu(II) 离子相互作用后显示出吸收和荧光强度的显着变化。这表明其作为传感技术和现场视觉检测中的一种新型探针的潜力,特别是在需要高灵敏度和选择性的应用中 (Y. Gawale 等,2019)
材料科学与薄膜分析
分析了与2,3-二乙基苯胺相关的等离子体聚合2,6-二乙基苯胺(PPDEA)薄膜,以了解热处理和老化对其结构和光学性质的影响。这项研究在材料科学中至关重要,特别是对于需要聚合物和薄膜中稳定性和精确光学性质的应用 (R. Matin & A. H. Bhuiyan,2012)
化学反应性和相互作用研究
已经研究了包括由2,3-二乙基苯胺形成的二乙基苯胺自由基阳离子的反应模式,以了解它们与各种亲核试剂的相互作用。这项研究提供了对二乙基苯胺化合物的化学行为及其在合成有机化学中的潜在应用的宝贵见解 (Michael Kirchgessner 等,2006)
催化与工业应用
与2,3-二乙基苯胺密切相关的N,N-二乙基苯胺已用作聚合反应中的助催化剂,表明其在工业过程中的效用。它还充当缓蚀剂和润滑油的抗氧化剂,展示了其在各种工业应用中的多功能性 (S. Narayanan & K. Deshpande,2000)
安全和危害
属性
IUPAC Name |
2,3-diethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-6-5-7-10(11)9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKTWPJEIBKCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2634644.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2634648.png)
![12-(Benzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2634650.png)
![(Z)-2-bromo-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2634651.png)



![N-(4,5-Dihydro-naphtho[1,2-d]thiazol-2-yl)-2,6-dimethoxy-benzamide](/img/structure/B2634659.png)
![N-[1-(3-Cyanophenyl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2634662.png)

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2634664.png)
